molecular formula C22H38Br2N2 B12727950 Piperidinium, 1,1'-(p-phenylenedimethylene)bis(1-ethyl-, dibromide CAS No. 102207-40-9

Piperidinium, 1,1'-(p-phenylenedimethylene)bis(1-ethyl-, dibromide

Cat. No.: B12727950
CAS No.: 102207-40-9
M. Wt: 490.4 g/mol
InChI Key: RRNSXBRKMMIWFD-UHFFFAOYSA-L
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Description

Piperidinium, 1,1’-(p-phenylenedimethylene)bis(1-ethyl-, dibromide) is a chemical compound with the molecular formula C22H38Br2N2. It is a member of the piperidinium family, characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes two piperidinium units connected by a p-phenylenedimethylene bridge, and is often used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1,1’-(p-phenylenedimethylene)bis(1-ethyl-, dibromide) typically involves the reaction of p-phenylenedimethylene dibromide with 1-ethylpiperidine. The reaction is carried out in an aqueous solution, where the p-phenylenedimethylene dibromide acts as a bridging agent, connecting two 1-ethylpiperidine molecules through a nucleophilic substitution reaction. The reaction conditions often include stirring at room temperature for several minutes, followed by filtration and drying under vacuum to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1,1’-(p-phenylenedimethylene)bis(1-ethyl-, dibromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like hydroxide ions, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperidinium compounds, while oxidation reactions can produce piperidinium oxides .

Scientific Research Applications

Piperidinium, 1,1’-(p-phenylenedimethylene)bis(1-ethyl-, dibromide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperidinium, 1,1’-(p-phenylenedimethylene)bis(1-ethyl-, dibromide) involves its interaction with various molecular targets and pathways. The piperidinium ring can interact with biological membranes, altering their properties and affecting cellular processes. The compound’s ability to undergo nucleophilic substitution reactions allows it to modify other molecules, potentially leading to changes in their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidinium, 1,1’-(p-phenylenedimethylene)bis(1-ethyl-, dibromide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

102207-40-9

Molecular Formula

C22H38Br2N2

Molecular Weight

490.4 g/mol

IUPAC Name

1-ethyl-1-[[4-[(1-ethylpiperidin-1-ium-1-yl)methyl]phenyl]methyl]piperidin-1-ium;dibromide

InChI

InChI=1S/C22H38N2.2BrH/c1-3-23(15-7-5-8-16-23)19-21-11-13-22(14-12-21)20-24(4-2)17-9-6-10-18-24;;/h11-14H,3-10,15-20H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

RRNSXBRKMMIWFD-UHFFFAOYSA-L

Canonical SMILES

CC[N+]1(CCCCC1)CC2=CC=C(C=C2)C[N+]3(CCCCC3)CC.[Br-].[Br-]

Origin of Product

United States

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